molecular formula C6H12O2 B3051487 6-Hydroxyhexanal CAS No. 34067-76-0

6-Hydroxyhexanal

Cat. No.: B3051487
CAS No.: 34067-76-0
M. Wt: 116.16 g/mol
InChI Key: FPFTWHJPEMPAGE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hydroxyhexanal can be synthesized through the oxidation of 1,6-hexanediol. This process typically involves the use of gold-based catalysts in an aqueous phase under base-free conditions . The reaction conditions include temperatures around 110°C and the presence of molecular oxygen or other oxidizing agents.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of supported gold colloidal nanoparticles. These nanoparticles are prepared in the presence of stabilizing polymers such as polyvinyl alcohol or polyvinylpyrrolidone. The oxidation process is carried out in liquid phase, ensuring high selectivity and yield .

Chemical Reactions Analysis

Oxidation Reactions

6-Hydroxyhexanal can undergo oxidation reactions, transforming the aldehyde group into a carboxylic acid.

  • Reagents and Conditions : Common oxidizing agents for this transformation include molecular oxygen (O2), hydrogen peroxide (H2O2), and nitric acid (HNO3). The use of gold-based catalysts in an aqueous phase under base-free conditions is also noted for oxidizing 1,6-hexanediol to this compound, suggesting their potential use in oxidizing this compound further.

  • Major Products : The oxidation of this compound can yield 6-hydroxyhexanoic acid or adipic acid, depending on the reaction conditions and oxidizing agent used.

Reduction Reactions

The aldehyde group in this compound can be reduced to form an alcohol.

  • Reagents and Conditions : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for this reduction. Carboxylate reductases (CARs) can also facilitate the reduction of this compound to 1,6-hexanediol.

  • Major Products : The primary product of this reduction is 6-hydroxyhexanol.

Substitution Reactions

The hydroxyl group of this compound can undergo substitution reactions, leading to various derivatives.

  • Reagents and Conditions : Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions involving the hydroxyl group.

  • Major Products : These reactions can produce various halogenated derivatives of this compound.

Hemiacetal Formation

This compound can undergo intramolecular hemiacetal formation, especially when catalyzed by an acid2. The reaction between the carbonyl group and the hydroxyl group within the same molecule results in a cyclic hemiacetal2. Six-membered rings are particularly stable2 .

Biochemical Pathways

This compound is involved in biochemical pathways for producing adipic acid, caprolactam, 6-aminohexanoic acid, hexamethylenediamine, or 1,6-hexanediol. It can be further metabolized in vivo to 1,6-hexanediol, particularly in liver or lung microsomes .

Reactions in Bio-based Adipic Acid Production

This compound is a key intermediate in the multi-step oxidation of 1,6-hexanediol to adipic acid. Catalytic systems, such as Au-Pt and Au-Pd supported on zirconia (ZrO2), can facilitate this oxidation in water without needing a base.

Mass Spectral Degradation

Mass spectrometry studies indicate that this compound readily undergoes dehydration and decarbonylation due to the presence of both aldehyde and alcohol groups .

Enzymatic Conversions Involving this compound

SubstrateProductEnzyme TypeConversion Efficiency
Adipic Acid1,6-HexanediolCarboxylate ReductaseUp to 90%
4-Hydroxybutanoic Acid1,4-ButanediolCarboxylate Reductase50–95%

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
6-Hydroxyhexanal serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of polymers and pharmaceuticals. The dual functional groups provide versatility in chemical reactions, allowing for the formation of various derivatives through oxidation, reduction, and substitution reactions.

Reaction Type Common Products Reagents
Oxidation6-Hydroxyhexanoic acid, Adipic acidMolecular oxygen, Hydrogen peroxide
Reduction6-HydroxyhexanolSodium borohydride
SubstitutionHalogenated derivativesThionyl chloride

Biochemical Applications

Building Block for Bioactive Molecules
In biological research, this compound is utilized as a building block for synthesizing biologically active molecules. Its derivatives have shown potential in developing new therapeutic agents. For instance, studies have indicated that derivatives of this compound may be involved in metabolic pathways leading to adipic acid and other important chemicals used in pharmaceuticals.

Industrial Applications

Production of Fine Chemicals
Industrially, this compound is employed in producing fine chemicals and as a precursor for synthesizing other valuable compounds. Its role in the production of adipic acid—a key monomer for nylon production—highlights its significance in polymer chemistry. The synthesis of adipic acid from renewable resources using this compound represents a sustainable approach to chemical manufacturing.

Case Studies

  • Sustainable Production of Adipic Acid
    A notable study explored the catalytic conversion of 1,6-hexanediol to adipic acid via this compound as an intermediate. This process involves sequential oxidation steps that utilize gold-based catalysts under base-free conditions. The findings suggest that this method offers a promising alternative to traditional petroleum-based synthesis, enhancing sustainability in chemical production .
  • Enzymatic Pathways for Chemical Synthesis
    Research into biosynthetic pathways has demonstrated that enzymes can effectively convert this compound into various C6 building blocks such as caprolactam and hexamethylenediamine. This enzymatic approach not only improves yield but also aligns with green chemistry principles by reducing reliance on hazardous reagents .
  • Catalytic Systems for HMF Synthesis
    Another study highlighted the use of this compound in developing efficient catalytic systems for synthesizing hydroxymethylfurfural (HMF). The research focused on optimizing reaction conditions to maximize yield while minimizing by-products .

Mechanism of Action

The mechanism of action of 6-Hydroxyhexanal involves its reactivity due to the presence of both hydroxyl and aldehyde groups. These functional groups allow it to participate in various chemical reactions, including nucleophilic addition and condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-Hydroxyhexanal
  • Molecular Formula : C₆H₁₂O₂
  • CAS Number : 34067-76-0
  • Synonyms: 6-hydroxy caproaldehyde, Hexanal-6-ol

Comparison with Structurally Related Compounds

2.1. 5-Hydroxypentanal (C₅H₁₀O₂)
  • CAS : 4221-03-8 .
  • Key Differences: Shorter carbon chain (C5 vs. Limited industrial use compared to this compound; primarily studied in academic settings .
2.2. 6-Methoxyhexanal (C₇H₁₄O₂)
  • CAS : 855906-01-3 .
  • Key Differences :
    • Methoxy (-OCH₃) group at position 6 instead of hydroxyl (-OH), altering polarity (logP ~1.5 estimated) and reducing hydrogen-bonding capacity.
    • Applications: Used in fragrance synthesis due to its stabilized aldehyde group .
2.3. 6-Hydroxyhexanoic Acid (C₆H₁₂O₃)
  • CAS : 1191-25-9 .
  • Key Differences: Oxidized form of this compound, featuring a carboxylic acid group. Industrial Role: Intermediate in ε-caprolactone production, a monomer for biodegradable polymers .
2.4. Hexanal (C₆H₁₂O)
  • CAS : 66-25-1 .
  • Key Differences :
    • Lacks the hydroxyl group, resulting in lower hydrophilicity (logP = 1.78) .
    • Applications: Widely used in food flavoring and preservatives due to its volatile nature .
2.5. 1,6-Hexanediol (C₆H₁₄O₂)
  • CAS : 629-11-8 .
  • Key Differences: Diol structure (two -OH groups) vs. aldehyde-hydroxyl combination. Industrial Relevance: Key monomer in polyester production; this compound is an impurity (<500 ppm) in its synthesis via dimethyl adipate hydrogenation .

Comparative Data Table

Compound Molecular Formula CAS Key Functional Groups Applications Key Reference
This compound C₆H₁₂O₂ 34067-76-0 -CHO, -OH Adipic acid synthesis, biocatalysis
5-Hydroxypentanal C₅H₁₀O₂ 4221-03-8 -CHO, -OH Academic research
6-Methoxyhexanal C₇H₁₄O₂ 855906-01-3 -CHO, -OCH₃ Fragrance synthesis
6-Hydroxyhexanoic Acid C₆H₁₂O₃ 1191-25-9 -COOH, -OH ε-Caprolactone production
Hexanal C₆H₁₂O 66-25-1 -CHO Food flavoring
1,6-Hexanediol C₆H₁₄O₂ 629-11-8 -OH (x2) Polyester manufacturing

Research Findings and Stability Considerations

  • This compound is prone to isomerization to oxepan-2-ol and further oxidation to 6-hydroxyhexanoic acid under catalytic conditions .
  • In contrast, 1,6-hexanediol is more thermally stable but requires stringent purification to minimize this compound contamination (<50 ppm for high-performance polyesters) .
  • 6-Methoxyhexanal exhibits greater stability in acidic environments compared to this compound due to the electron-donating methoxy group .

Biological Activity

6-Hydroxyhexanal (C6H12O2) is an organic compound that has garnered attention due to its various biological activities and potential applications in biochemistry and industrial processes. This article explores the biological activity of this compound, including its metabolic pathways, toxicological effects, and potential applications in biocatalysis and chemical synthesis.

This compound is characterized by its aldehyde functional group and a hydroxyl group at the sixth carbon of the hexane chain. Its molecular structure can be represented as follows:

  • Molecular Formula: C6H12O2
  • Molecular Weight: 116.16 g/mol

Metabolism and Biochemical Pathways

This compound can undergo various metabolic transformations. One significant pathway involves its reduction to 1,6-hexanediol, which is facilitated by carboxylate reductases (CARs). These enzymes have shown high efficiency in converting carboxylic acids to aldehydes, including 6-hydroxyhexanoic acid to this compound, demonstrating the compound's relevance in biochemical synthesis processes .

Table 1: Enzymatic Conversions Involving this compound

SubstrateProductEnzyme TypeConversion Efficiency
Adipic Acid1,6-HexanediolCarboxylate ReductaseUp to 90%
4-Hydroxybutanoic Acid1,4-ButanediolCarboxylate Reductase50–95%

Toxicological Profile

The toxicological effects of this compound have been studied extensively. Research indicates that it exhibits genotoxic properties, requiring metabolic activation via cytochrome P450 enzymes to express these effects. Significant increases in tumor incidence have been observed in various animal models, particularly in the liver and respiratory tract .

Case Study: Carcinogenicity Studies

Numerous studies have investigated the carcinogenic potential of this compound (NHEX). For instance:

  • Study Design: Mice were administered varying doses of NHEX via drinking water.
  • Findings: Statistically significant increases in tumors were observed in multiple organs, including the lung and liver. The studies highlighted the compound's potential as a carcinogen under specific exposure conditions .

Applications in Biocatalysis

The compound has been identified as a valuable intermediate in the synthesis of various chemicals, including adipic acid and caprolactam. Its biocatalytic potential is being explored for sustainable production methods in chemical manufacturing .

Properties

IUPAC Name

6-hydroxyhexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h5,8H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFTWHJPEMPAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187665
Record name Hexanal, 6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34067-76-0
Record name Hexanal, 6-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034067760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanal, 6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxyhexanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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